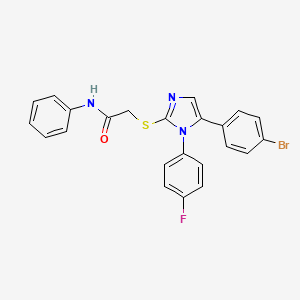
1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride” is an organic compound with the CAS Number: 1172964-57-6 . It has a molecular weight of 290.81 and its IUPAC name is 1-[(2,4-dimethylphenyl)sulfonyl]piperazine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H18N2O2S.ClH/c1-10-3-4-12(11(2)9-10)17(15,16)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H . This indicates that the compound has a complex structure with multiple functional groups.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 180-181 degrees Celsius . The compound has a molecular weight of 290.81 .
Aplicaciones Científicas De Investigación
Metabolic Studies
- Biosynthesis and Metabolite Identification : Uldam et al. (2011) explored the biosynthesis and identification of piperazine N-oxide/N-glucuronide metabolites related to 1-(2,4-Dimethylbenzenesulfonyl)piperazine, highlighting its role in the metabolism of novel antidepressants (Uldam, Kold, et al., 2011).
- Enzymatic Metabolism Analysis : Hvenegaard et al. (2012) investigated the metabolism of a compound related to 1-(2,4-Dimethylbenzenesulfonyl)piperazine, shedding light on its oxidative pathways and the enzymes involved (Hvenegaard, Mette G., et al., 2012).
Therapeutic Potential
- Drug Development for Diabetes and Alzheimer's : Abbasi et al. (2018) synthesized derivatives of 2-furoic piperazide, closely related to 1-(2,4-Dimethylbenzenesulfonyl)piperazine, showing potential for treating type 2 diabetes and Alzheimer's disease (Abbasi, M., et al., 2018).
Analytical Chemistry Applications
- Peptide Analysis Enhancement : Qiao et al. (2011) utilized piperazine derivatives to improve the signal in mass spectrometry for peptide analysis, suggesting its use in proteomics (Qiao, X., et al., 2011).
Antibacterial Research
- Antibacterial Activity of Derivatives : Kumar et al. (2021) studied Terazosin hydrochloride, derived from a piperazine compound, for its antibacterial properties, indicating potential in combating bacterial infections (Kumar, Anshul, et al., 2021).
Impurity Synthesis in Pharmaceuticals
- Quality Control in Drug Synthesis : Hong-na et al. (2015) synthesized impurities of Terazosin hydrochloride, closely related to 1-(2,4-Dimethylbenzenesulfonyl)piperazine, for quality control in pharmaceuticals (Hong-na, Wu, et al., 2015).
Pharmacological Research
- Adrenoceptor Study : Marona et al. (2011) synthesized various piperazine derivatives and evaluated their alpha-adrenoceptors affinity, contributing to understanding receptor interactions (Marona, H., et al., 2011).
Neuroprotection Research
- Neuroprotective Drug Development : Lecanu et al. (2010) reported on a piperazine derivative with potential as a neuroprotective agent for Alzheimer's disease treatment (Lecanu, L., et al., 2010).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-10-3-4-12(11(2)9-10)17(15,16)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLNJYUZIITBBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCNCC2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2375014.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2375017.png)
![Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B2375018.png)

![N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2375020.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2375025.png)

![tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2375027.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2375028.png)

![1-(Pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2375033.png)

